1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane
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Overview
Description
1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane is a unique organic compound characterized by the presence of an azidomethyl group attached to a difluoromethylcyclopentane ring
Scientific Research Applications
1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane typically involves the introduction of an azide group into a pre-existing cyclopentane framework. One common method is the nucleophilic substitution reaction where a halomethyl derivative of 2,2-difluoro-1-methylcyclopentane is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles (such as alkynes) to form triazoles. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Another azide-containing compound with applications in energetic materials.
1-Azidoethyl-5H-tetrazole: Similar in structure and reactivity, used in the synthesis of energetic coordination compounds.
Uniqueness: 1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane is unique due to the presence of both azide and difluoromethyl groups, which impart distinct reactivity and properties. The difluoromethyl group can influence the electronic properties and stability of the compound, making it suitable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
1-(azidomethyl)-2,2-difluoro-1-methylcyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c1-6(5-11-12-10)3-2-4-7(6,8)9/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVZCDVGEYFJGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(F)F)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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